BAL-30072

描述

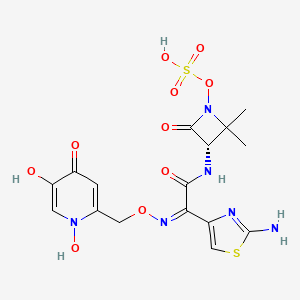

BAL-30072 是一种单环β-内酰胺类抗生素,属于磺胺类。 它以其对多重耐药革兰氏阴性菌(包括铜绿假单胞菌和鲍曼不动杆菌)的强效活性而闻名 。 该化合物在对抗由许多现有抗生素耐药的细菌引起的感染方面显示出可喜的成果 。

生化分析

Biochemical Properties

BAL30072 has a unique spectrum of activity against significant Gram-negative pathogens with β-lactam-resistant phenotypes . It interacts with the bifunctional penicillin-binding proteins PBP 1a and PBP 1b, in addition to its high affinity for PBP 3 . This interaction is unusual for monocyclic β-lactams and contributes to BAL30072’s potent activity .

Cellular Effects

BAL30072 has potent activity against multidrug-resistant (MDR) Pseudomonas aeruginosa and Acinetobacter sp. isolates, including many carbapenem-resistant strains . It is bactericidal against both Acinetobacter spp. and P. aeruginosa, even against strains that produced metallo-β-lactamases that conferred resistance to all other β-lactams tested, including aztreonam .

Molecular Mechanism

The molecular mechanism of BAL30072 involves its inhibition of the bifunctional penicillin-binding proteins PBP 1a and PBP 1b, in addition to its high affinity for PBP 3 . This is the target of monobactams, such as aztreonam . Unlike other monocyclic β-lactams, BAL30072 triggers the spheroplasting and lysis of Escherichia coli rather than the formation of extensive filaments .

Temporal Effects in Laboratory Settings

Its potent activity against multidrug-resistant strains suggests that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

In vivo efficacy of BAL30072 was determined using a rat soft-tissue infection model . BAL30072 was active against four of five strains tested, including meropenem-susceptible and -non-susceptible strains .

Metabolic Pathways

Its interaction with penicillin-binding proteins suggests that it may play a role in cell wall synthesis .

Transport and Distribution

The transport and distribution of BAL30072 within cells and tissues are not yet fully understood. Its rapid penetration of the outer membrane of A. baumannii suggests that it may interact with transporters or binding proteins .

Subcellular Localization

Its interaction with penicillin-binding proteins suggests that it may be localized to the cell wall .

准备方法

合成路线和反应条件

BAL-30072 的合成涉及单环β-内酰胺环的形成反应条件通常包括使用特定的催化剂和溶剂来促进目标产物的形成 。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该工艺经过优化,以确保最终产物的产率和纯度。 这涉及对反应条件的精确控制,包括温度、压力和反应物的浓度 。

化学反应分析

反应类型

BAL-30072 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下氧化形成不同的氧化产物。

还原: 还原反应可以改变β-内酰胺环,可能改变其抗菌特性。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件会根据所需的反应和产物而异 。

主要形成的产物

从这些反应中形成的主要产物包括 this compound 的各种衍生物,每种衍生物可能具有不同的抗菌特性。 这些衍生物通常被研究以了解它们对不同细菌菌株的功效 。

科学研究应用

BAL-30072 具有广泛的科学研究应用:

化学: 它被用来研究β-内酰胺类抗生素的结构-活性关系并开发具有增强活性的新衍生物。

生物学: 研究人员使用 this compound 来了解细菌耐药机制并识别新的抗生素的潜在靶点。

医学: 该化合物正在被研究用于治疗由多重耐药细菌引起的严重感染。

作用机制

BAL-30072 通过抑制青霉素结合蛋白 (PBP) 发挥其抗菌作用,青霉素结合蛋白对细菌细胞壁合成至关重要。通过与这些蛋白结合,this compound 破坏了细菌细胞壁的形成,导致细胞裂解和死亡。 该化合物对 PBP 1a、1b 和 3 也有很高的亲和力,这些蛋白对其对抗革兰氏阴性菌的活性至关重要 。

相似化合物的比较

类似化合物

阿米卡星: 另一种对革兰氏阴性菌具有活性的单环β-内酰胺类抗生素。

美罗培南: 一种具有广谱活性的碳青霉烯类抗生素。

头孢他啶: 一种用于治疗各种细菌感染的头孢菌素类抗生素.

BAL-30072 的独特性

This compound 由于其对多重耐药革兰氏阴性菌的强效活性以及抑制多种青霉素结合蛋白的能力而独一无二。 与其他β-内酰胺类抗生素不同,this compound 对产生金属-β-内酰胺酶的菌株显示出疗效,这些酶赋予对许多其他抗生素的耐药性 。

属性

IUPAC Name |

[(3S)-3-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[(1,5-dihydroxy-4-oxopyridin-2-yl)methoxyimino]acetyl]amino]-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O10S2/c1-16(2)12(14(26)22(16)32-34(28,29)30)19-13(25)11(8-6-33-15(17)18-8)20-31-5-7-3-9(23)10(24)4-21(7)27/h3-4,6,12,24,27H,5H2,1-2H3,(H2,17,18)(H,19,25)(H,28,29,30)/b20-11-/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFSEZJCLYBFKQ-WXYNYTDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)N1OS(=O)(=O)O)NC(=O)C(=NOCC2=CC(=O)C(=CN2O)O)C3=CSC(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](C(=O)N1OS(=O)(=O)O)NC(=O)/C(=N\OCC2=CC(=O)C(=CN2O)O)/C3=CSC(=N3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941285-15-0 | |

| Record name | BAL30072 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0941285150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAL30072 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LY97ZJM4QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

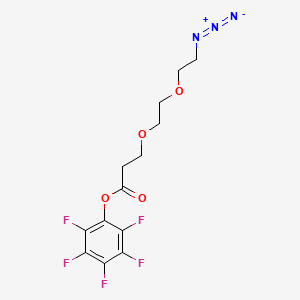

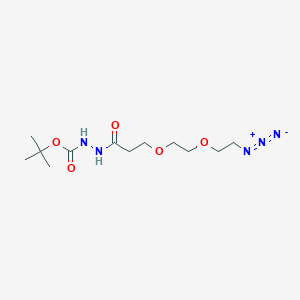

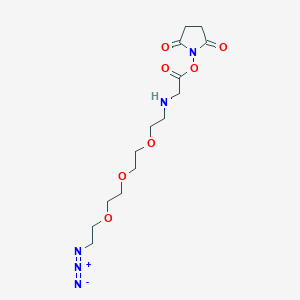

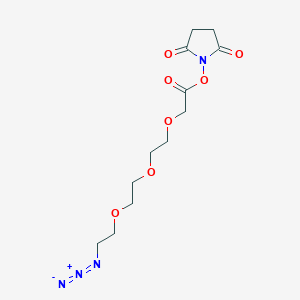

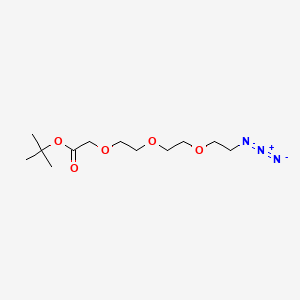

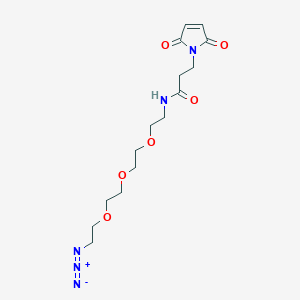

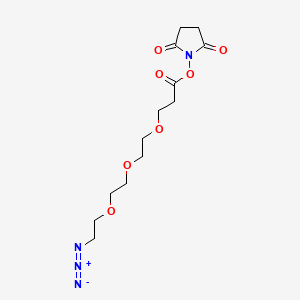

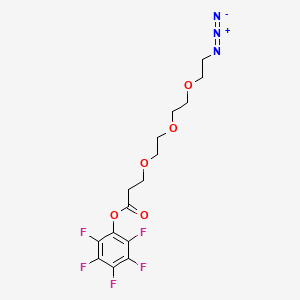

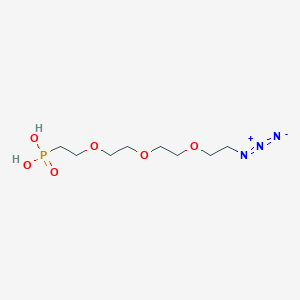

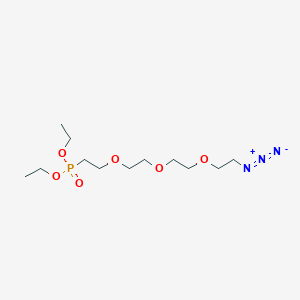

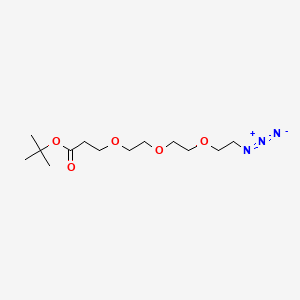

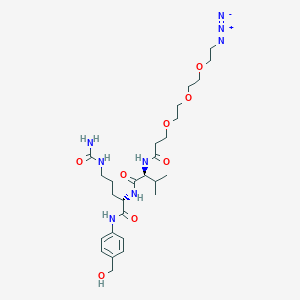

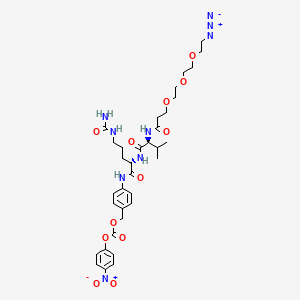

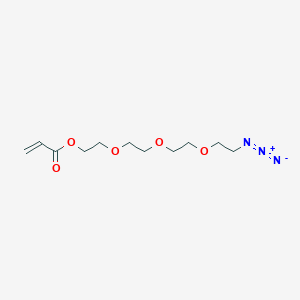

Feasible Synthetic Routes

Q1: How does BAL30072 bypass the outer membrane permeability barrier in Gram-negative bacteria?

A1: BAL30072 exploits the bacterial iron uptake system by mimicking siderophores. [, ] It binds to ferric ions (Fe3+) with high affinity, forming a complex that is recognized and actively transported into the bacterial cell via TonB-dependent receptors (TBDRs), effectively hijacking the iron transport machinery. [, , , ]

Q2: What is the primary target of BAL30072 inside the bacterial cell?

A2: Once inside the periplasmic space, BAL30072 inhibits penicillin-binding proteins (PBPs), particularly PBP3, which is essential for bacterial cell wall synthesis. [, ] This inhibition leads to disruption of cell wall integrity and ultimately bacterial cell death.

Q3: Does BAL30072 target any specific TBDRs in Pseudomonas aeruginosa?

A3: Research has identified PiuA, PirA, and PiuD as TBDRs involved in BAL30072 uptake in P. aeruginosa. [, , ] Additionally, PfuA, OptE, OptJ, and the pyochelin receptor FptA have been shown to contribute to increased susceptibility to BAL30072. []

Q4: How does the siderophore moiety contribute to BAL30072's activity?

A4: The dihydroxypyridone siderophore moiety is crucial for BAL30072's activity as it enables recognition and uptake by bacterial iron transport systems. [, , ] Studies suggest that the specific structure and stoichiometry of the iron-siderophore complex influence its binding affinity to TBDRs. []

Q5: Have any structural modifications of BAL30072 been explored?

A5: Yes, research has explored modifications to the methylene linker between the dihydroxypyridone and the aminothiazole oxime of BAL30072. [] Substitutions with isopropyl and methylthiomethyl groups have shown promising efficacy against multidrug-resistant Gram-negative pathogens. []

Q6: How does the presence of iron affect the antibacterial activity of BAL30072?

A6: BAL30072's activity is inversely related to the concentration of iron (Fe3+) in the surrounding environment. [] High iron concentrations can saturate the siderophore binding sites, reducing the drug's ability to utilize iron transport systems for entry into bacteria.

Q7: How does BAL30072 perform against multidrug-resistant Acinetobacter baumannii?

A7: BAL30072 exhibited promising activity against multidrug-resistant A. baumannii, including strains harboring OXA-type carbapenemases. [, , , ] Notably, it showed efficacy against the UK-dominant OXA-23 clone 1 and SE clone lineages. []

Q8: What are the urinary concentrations and bactericidal titers of BAL30072 in humans?

A8: A study in healthy subjects revealed that intravenous administration of BAL30072 resulted in positive urinary bactericidal titers for an extended duration, even after a single dose, particularly against Enterobacteriaceae. [] This suggests its potential for treating complicated urinary tract infections.

Q9: Has the in vitro synergy observed between BAL30072 and carbapenems translated to in vivo efficacy?

A9: Yes, studies using animal models of septicemia have demonstrated that the synergistic antimicrobial activity observed in vitro between BAL30072 and carbapenems, such as meropenem, translates to enhanced efficacy in vivo. []

Q10: What are the potential mechanisms of resistance to BAL30072?

A10: Potential resistance mechanisms include: * Overexpression of AmpC β-lactamase, leading to resistance against BAL30072 and other β-lactams like aztreonam and ceftazidime. [] * Mutations in the iron uptake systems, specifically the Fur-box of the fecI promoter, leading to upregulation of the Fe-dicitrate operon and decreased susceptibility to BAL30072. [] * Mutations in ExbD3 or TonB3 proteins, components of the cytoplasmic-membrane complex providing energy for siderophore translocation, leading to decreased susceptibility to BAL30072. []

Q11: Does BAL30072's activity get affected by efflux pumps in bacteria?

A11: While BAL30072 demonstrates some susceptibility to efflux pumps in certain bacteria like P. aeruginosa, its activity is generally less affected compared to other antibiotics. [] This suggests a potential advantage in combating efflux pump-mediated resistance.

Q12: Have any potential safety concerns been identified with BAL30072?

A12: Research indicates that BAL30072 may pose a risk of hepatotoxicity. In vitro studies have shown potential mechanisms for liver injury, including inhibition of the electron transport chain and generation of reactive oxygen species. [, ]

Q13: Have any strategies been proposed to mitigate potential safety risks associated with BAL30072?

A13: Quantitative systems pharmacology (QSP) modeling has been employed to predict the safety margin of different BAL30072 dosing schemes. [] Recommendations to improve the safety profile include weight-adjusted dosing and close monitoring of liver enzymes during treatment. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。